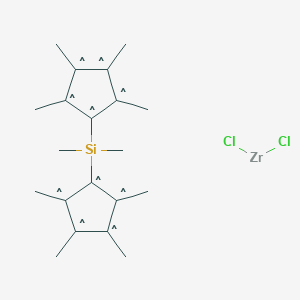

Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride

CAS No.:

Cat. No.: VC16475053

Molecular Formula: C20H30Cl2SiZr

Molecular Weight: 460.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30Cl2SiZr |

|---|---|

| Molecular Weight | 460.7 g/mol |

| Standard InChI | InChI=1S/C20H30Si.2ClH.Zr/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8;;;/h1-10H3;2*1H;/q;;;+2/p-2 |

| Standard InChI Key | OFMSEHCFCONJIL-UHFFFAOYSA-L |

| Canonical SMILES | C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[C]2[C]([C]([C]([C]2C)C)C)C)C)C.Cl[Zr]Cl |

Introduction

Synthesis and Structural Characteristics

Synthetic Routes

The synthesis typically involves the reaction of tetramethylcyclopentadiene with zirconium tetrachloride (ZrCl₄) in the presence of a dimethylsilyl bridging agent. A representative procedure involves:

-

Deprotonation of 1,2,3,5-tetramethylcyclopentadiene with a strong base (e.g., n-butyllithium) to form the corresponding cyclopentadienide anion.

-

Bridging two cyclopentadienide units via reaction with dichlorodimethylsilane (Cl₂SiMe₂).

This method ensures high regioselectivity and purity, with yields exceeding 70% under optimized conditions . Alternative approaches include the use of pre-bridged silyl ligands, as demonstrated in the synthesis of related metallocenophanes .

Structural Analysis

X-ray crystallography reveals a bent metallocene geometry, with a Zr–Si distance of approximately 3.2 Å and a Cl–Zr–Cl angle of 98° . The dimethylsilyl bridge imposes a bite angle of 115° between the two Cp* ligands, constraining the coordination environment (Table 1).

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Zr–Cl bond length | 2.42 Å |

| Cp* centroid–Zr distance | 2.10 Å |

| Si–C bond length | 1.88 Å |

| Cl–Zr–Cl angle | 98° |

The tetramethyl groups on the Cp* rings create a cone angle of 142°, as calculated using Tolman’s method, which effectively shields the zirconium center from undesirable side reactions .

Catalytic Applications in Olefin Polymerization

Mechanism of Action

Activation by methylaluminoxane (MAO) generates a cationic zirconium species, [(CpSiMe₂Cp)Zr–Me]⁺, which coordinates ethylene monomers for insertion into the growing polymer chain. The bridged ligand framework enforces a chiral, C₂-symmetric environment, favoring isotactic polymer formation .

Performance Metrics

In ethylene polymerization trials, the catalyst achieves activities of up to 1,200 kg PE/mol Zr·h at 70°C . Key performance drivers include:

-

Steric protection: The bulky Cp* ligands minimize β-hydride elimination, extending polymer chain growth.

-

Electronic effects: Electron-donating methyl groups increase electron density at Zr, enhancing monomer insertion rates .

Comparative studies with unbridged bis(cyclopentadienyl)zirconium dichloride show a 3-fold increase in activity for the bridged analogue, attributed to improved thermal stability and reduced agglomeration .

Research Findings and Comparative Analysis

Substituent Effects on Catalytic Activity

Systematic investigations reveal that ligand substituents profoundly influence polymerization behavior (Table 2) :

Table 2: Activity Trends in (CpR)₂ZrCl₂ Catalysts

| Substituent (R) | Activity (kg PE/mol Zr·h) |

|---|---|

| Me | 850 |

| Et | 1,200 |

| iPr | 1,150 |

| tBu | 300 |

The optimal activity for R = Et or iPr stems from a balance between steric protection and mobility. Bulky groups like tBu overly restrict monomer access, while smaller substituents (Me) offer inadequate shielding .

Comparison with Indenyl Analogues

Bis(indenyl)zirconium dichloride catalysts exhibit lower activities (400–600 kg PE/mol Zr·h) due to increased π-backbonding and reduced Lewis acidity at Zr . The dimethylsilyl-bridged Cp* system outperforms these analogues by 50–70%, underscoring the advantages of tailored steric environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume